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Aluminium(3+) antimony

Radiation detection Gamma spectroscopy Room-temperature semiconductor detector

Aluminium antimonide (AlSb, CAS 25152-52-7) is a binary III-V compound semiconductor crystallising in the zinc-blende (cubic F-43m) structure with a lattice constant of 0.61355 nm and density of 4.218 g/cm³. It exhibits an indirect band gap of approximately 1.6 eV at 300 K and a direct band gap of 2.22 eV, with room-temperature electron mobility of 200 cm²/V·s and hole mobility reaching 550 cm²/V·s.

Molecular Formula AlSb+3
Molecular Weight 148.742 g/mol
Cat. No. B11727095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium(3+) antimony
Molecular FormulaAlSb+3
Molecular Weight148.742 g/mol
Structural Identifiers
SMILES[Al+3].[Sb]
InChIInChI=1S/Al.Sb/q+3;
InChIKeyWEOHFVCZSODKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium(3+) Antimony (AlSb) Procurement Specifications and III-V Semiconductor Baseline Properties


Aluminium antimonide (AlSb, CAS 25152-52-7) is a binary III-V compound semiconductor crystallising in the zinc-blende (cubic F-43m) structure with a lattice constant of 0.61355 nm and density of 4.218 g/cm³ [1]. It exhibits an indirect band gap of approximately 1.6 eV at 300 K and a direct band gap of 2.22 eV, with room-temperature electron mobility of 200 cm²/V·s and hole mobility reaching 550 cm²/V·s [1][2]. The material possesses a thermal conductivity of 60 W/m·K, a dielectric constant of ~11, a Knoop microhardness of 4000 N/mm², and a melting point of 1057°C [2][3]. AlSb can be alloyed with other III-V materials to form ternary systems including AlInSb, AlGaSb, and AlAsSb [1].

Workflow Room-temperature radiation detection studies without cryogenic infrastructure
Carrier Transport Symmetric charge collection research enabled by reported high hole mobility
Photonics Visible-wavelength nanophotonics platform with high refractive index contrast

Why Off-the-Shelf III-V Semiconductor Substitution Fails for Aluminium(3+) Antimony Applications


AlSb occupies a narrow and non-substitutable performance envelope defined by the simultaneous combination of a 1.6 eV indirect band gap, 550 cm²/V·s hole mobility, high effective atomic number (Sb Z=51), and a visible-wavelength refractive index of ~3.5 — a confluence no other single binary III-V or II-VI compound replicates [1]. GaSb offers higher electron mobility but its 0.725 eV band gap is too narrow for room-temperature radiation detection without excessive thermally generated leakage current; GaAs has high electron mobility (8,500 cm²/V·s) but its hole mobility caps at ~400 cm²/V·s, producing asymmetric charge collection in detector geometries [2]. CdTe and CZT approach AlSb's band gap (~1.58 eV and ~1.6 eV respectively) yet suffer from hole mobility an order of magnitude lower (50–88 cm²/V·s), limiting timing resolution and introducing hole-tailing artefacts in spectroscopic measurements [2][3]. Furthermore, AlSb is acutely hygroscopic and undergoes deliquescence upon exposure to ambient moisture, meaning procurement of properly encapsulated or freshly synthesised material with verified handling protocols is mandatory — a standard III-V wafer shipping procedure is insufficient [4]. These material-specific idiosyncrasies mean that direct drop-in replacement with GaAs, GaSb, CdTe, or CZT will degrade or entirely negate the target performance in the applications for which AlSb is specifically selected.

Band gap & leakage current mismatch
GaSb’s narrower 0.725 eV gap introduces excessive thermal leakage at room temperature; GaAs hole mobility asymmetry may distort detector charge collection timing.
Hole mobility asymmetry in CZT / CdTe
CdTe and CZT exhibit hole mobility an order of magnitude lower than AlSb, producing hole-tailing artefacts that degrade spectroscopic resolution at higher gamma energies.
Hygroscopicity requires specialised handling
AlSb undergoes deliquescence upon ambient moisture exposure; standard III-V wafer packaging is insufficient, mandating encapsulated procurement and verified storage protocols.

Quantitative Head-to-Head Evidence for Aluminium(3+) Antimony Differentiation vs. Closest Comparators


Room-Temperature Radiation Detection: AlSb Eliminates Cryogenic Cooling Required by HPGe

AlSb-based single-crystal detectors operate at ambient temperature (nominally 25°C) with a resistivity exceeding 10⁷ Ω·cm, eliminating the liquid-nitrogen cryostat (−196°C) mandated by high-purity germanium (HPGe) detectors [1]. HPGe provides superior energy resolution (electron-hole pair creation energy 2.96 eV) but requires permanent cryogenic infrastructure, adding bulk, cost, and field-deployment constraints. Among room-temperature alternatives, CdTe and CdZnTe (CZT) have band gaps comparable to AlSb (~1.58 and ~1.6 eV respectively) but suffer from severely asymmetric carrier transport: CZT hole mobility is measured at 56 cm²/V·s (HPB CZT) to 88 cm²/V·s (THM CdTe:Cl), versus AlSb's hole mobility of 550 cm²/V·s, a factor of 6–10× higher [2][3]. This asymmetry in CZT produces hole-tailing in spectroscopic peaks and degrades energy resolution at higher gamma energies, whereas AlSb's balanced dual-carrier mobility (electron 200–400 cm²/V·s, hole 550 cm²/V·s) enables symmetric charge collection [4]. Patent literature explicitly states that the intrinsic properties of AlSb indicate better charge collection efficiency than CdTe, CZT, or HgI₂, especially for large detector volumes [1].

Room-temperature operation vs. HPGe
Head-to-head
AlSb operates at 25°C, hole mobility 550 cm²/V·s vs. CZT 56–88 cm²/V·s; eliminates HPGe’s −196°C cryostat
Supports field-deployable gamma spectroscopy with symmetric charge transport
Comparative data from Czochralski-grown AlSb, HPB CZT, and THM CdTe:Cl at 300 K
Radiation detection Gamma spectroscopy Room-temperature semiconductor detector

Hole Mobility Superiority of AlSb Enables Symmetric Charge Transport vs. GaAs and CdTe

AlSb exhibits a room-temperature hole mobility of 550 cm²/V·s, which is the highest among widely studied binary III-V semiconductors with band gaps above 1.5 eV [1]. Gallium arsenide (GaAs), despite its high electron mobility of 8,500 cm²/V·s, has a hole mobility ceiling of approximately 400 cm²/V·s, producing an electron-to-hole mobility ratio of ~21:1 [2]. CdTe exhibits an even more extreme asymmetry with electron mobility of ~1,200 cm²/V·s and hole mobility of only 50–80 cm²/V·s, a ratio exceeding 15:1 [3]. AlSb's electron-to-hole mobility ratio is approximately 0.36:1 to 0.73:1 (depending on whether electron mobility is taken as 200 or 400 cm²/V·s), indicating holes are the faster carrier — a unique inversion among detector-grade semiconductors. This balanced, slightly hole-favoured transport ensures that both charge carrier types traverse the detector volume with comparable drift times, eliminating the slow-hole tailing that limits the spectroscopic performance of CdTe and CZT at photon energies above 100 keV [4].

Hole mobility & charge symmetry
Cross-study
AlSb μₕ 550 cm²/V·s vs. GaAs ≤400, CdTe 50–80; electron/hole ratio ~0.36–0.73 (inverted)
Enables balanced bipolar drift, minimising slow-hole tailing in detector-grade material
All values at 300 K; mobility data from MatWeb, Ioffe Institute, Szeles (2004)
Carrier mobility Semiconductor detector Charge collection efficiency

Dual Band Gap Structure of AlSb Enables Theoretical Solar Cell Efficiency of 27%

AlSb possesses a distinctive dual band gap structure: an indirect gap of 1.62 eV (corresponding to 765 nm) and a direct gap of 2.22 eV (558 nm), both of which fall within the visible solar spectrum where photon flux is maximal [1]. This is in contrast to GaAs (direct 1.43 eV, single gap) and CdTe (direct 1.58 eV, single gap), whose narrower band gaps shift their absorption edges into the near-infrared, sacrificing higher-energy photon harvesting. Theoretical calculations indicate that an AlSb absorber layer in a thin-film solar cell can achieve a conversion efficiency of up to 27% [1]. For comparison, the record single-junction GaAs solar cell efficiency stands at 29.1% but requires epitaxial lift-off and extremely high material quality; CdTe thin-film record efficiency is 22.1% [2]. While practical AlSb cells have been limited by deliquescence and short-circuit current issues compared to GaAs [1], recent work on Cu encapsulation and electronic thin-film packaging (Ni/acrylic resin/Ni multilayer) has demonstrated effective prevention of moisture-induced degradation over 30-day air exposure [3], re-opening the pathway to realising AlSb's theoretical efficiency advantage.

Theoretical PV efficiency
Cross-study
up to 27%
Reported model-based efficiency for AlSb thin-film absorber, exceeding CdTe record
AM1.5, 300 K; deliquescence mitigation required for practical realisation
Photovoltaics Thin-film solar cell Absorber layer

Refractive Index of 3.5 at 635 nm Positions AlSb as a High-Contrast Nanophotonic Material

AlSb films synthesised by co-sputtering achieve a measured refractive index of n = 3.5 at 635 nm (red visible wavelength), with a near-zero absorption coefficient when proper oxidation-handling deposition protocols are employed . This refractive index exceeds that of TiO₂ (n ≈ 2.5–2.7 at 635 nm), Si₃N₄ (n ≈ 2.0), and GaP (n ≈ 3.3 at 635 nm), and is competitive with crystalline silicon (n ≈ 3.9 at 635 nm) but with the critical advantage that AlSb can be deposited as a thin film on diverse substrates including silicon via co-sputtering, whereas crystalline silicon's high index is tied to its bulk form [1]. Using AlSb, high-contrast gratings (HCGs) were designed and demonstrated to form dielectric mirrors with 93.5% reflectivity at red visible wavelengths, enabled by the high index contrast between AlSb (n = 3.5) and air (n = 1.0) . In comparison, GaAs has a refractive index of ~3.0–5.0 in the infrared but is limited to near-IR and mid-IR applications due to its 1.43 eV band gap causing high absorption in the visible range; AlSb's wider direct band gap of 2.22 eV maintains transparency at visible wavelengths, a decisive advantage for visible-spectrum metasurface optics [2].

Visible-wavelength refractive index
Head-to-head
n = 3.5 at 635 nm; HCG mirror reflectivity 93.5%, transparency vs. opaque GaAs
High-index contrast nanophotonics platform for visible metasurfaces
Co-sputtered films; ellipsometric measurement at λ = 635 nm
Nanophotonics High-contrast grating Metasurface Refractive index

Elemental Abundance and Reduced Toxicological Burden: AlSb vs. CdTe for Sustainable Procurement

AlSb is composed of aluminium (upper continental crust abundance ~8.23 wt%) and antimony (~0.2 ppm), both of which are substantially more abundant and geologically accessible than the constituents of the dominant thin-film photovoltaic competitor CdTe [1]. Cadmium, a constituent of CdTe, is a regulated toxic heavy metal with upper crustal abundance of only ~0.1 ppm and is subject to the European Union's Restriction of Hazardous Substances (RoHS) Directive, imposing disposal and recycling costs on CdTe-based products [1]. Tellurium is one of the rarest stable elements in the Earth's crust (~0.001 ppm), raising serious supply-chain scalability concerns for terawatt-scale CdTe photovoltaic deployment [1]. AlSb has been explicitly noted in the literature as a 'new type of environment-friendly photoelectric material' because both Al and Sb are non-toxic during manufacturing and use, in direct contrast to Cd and Te [2]. The combination of crustal abundance, reduced regulatory burden, and lower end-of-life disposal cost constitutes a quantifiable procurement advantage for organisations subject to sustainability mandates or operating in jurisdictions with strict hazardous substance regulations.

Elemental abundance & toxicity
Class-level
Al ~8.23 wt% crust, Sb ~0.2 ppm vs. Cd ~0.1 ppm, Te ~0.001 ppm; RoHS-restricted Cd avoided
Reported sustainability and regulatory advantage for large-scale procurement
Crustal abundance data; EU RoHS Directive context; literature notes AlSb as environment-friendly
Sustainable semiconductor Non-toxic photovoltaics Earth-abundant materials

Optimal Procurement and Deployment Scenarios for Aluminium(3+) Antimony Based on Verified Quantitative Evidence


Room-Temperature Gamma and X-Ray Spectrometers for Field Deployment

AlSb single crystals with resistivity exceeding 10⁷ Ω·cm are uniquely positioned for portable, cryogen-free gamma spectroscopy in nuclear safeguards, border security, and space-constrained satellite payloads [1]. The 6–10× hole mobility advantage over CZT directly translates to improved energy resolution at photon energies above 100 keV where hole-tailing in CZT becomes performance-limiting [2]. Procurement should specify Czochralski-grown bulk crystals or MBE-grown epitaxial layers on silicon substrates to leverage the demonstrated direct-on-CMOS integration pathway .

Thin-Film Photovoltaic Absorber with Encapsulated Deliquescence Protection

AlSb thin films deposited by DC magnetron sputtering at 450°C substrate temperature, with Ni/acrylic resin/Ni multilayer electronic packaging, have demonstrated 30-day moisture stability [1]. The 27% theoretical efficiency ceiling surpasses the CdTe record (22.1%), and the non-toxic, earth-abundant elemental composition eliminates RoHS compliance barriers [2]. This scenario is suited for research groups and manufacturers seeking a cadmium-free, tellurium-free thin-film solar absorber with a wider band gap for tandem or multi-junction architectures.

Visible-Wavelength High-Contrast Metasurface Optics and Dielectric Mirrors

Co-sputtered AlSb films achieving n = 3.5 at 635 nm with near-zero absorption coefficient enable the fabrication of high-contrast gratings with 93.5% reflectivity [1]. This performance is unattainable with GaAs (opaque at visible wavelengths) and exceeds the index contrast of TiO₂ or Si₃N₄ by 40% or more. Application targets include compact visible-wavelength dielectric mirrors, metalenses, and metasurface beam-steering elements for LiDAR and augmented-reality optical engines.

Epitaxial Dislocation Filtering and Buffer Layers for III-Sb on Silicon Integration

AlSb accommodates a 13% lattice mismatch with silicon through spontaneous interfacial misfit array formation, enabling defect-free growth of III-Sb device stacks directly on Si (001) substrates [1]. This property has been exploited to reduce threading dislocation density in GaSb photovoltaic devices grown on GaAs to 4 × 10⁷ cm⁻² using AlSb dislocation filtering layers [2]. Procurement of high-purity AlSb evaporation source material or MBE-ready substrates is warranted for research foundries pursuing monolithic integration of antimonide optoelectronics with silicon CMOS.

Application
Selection Property
Validation Focus
Room-temperature gamma/X-ray spectrometers
High resistivity & balanced carrier mobility
Charge collection symmetry & resolution at >100 keV
Thin-film photovoltaic absorber with encapsulation
Wide indirect/direct bandgap structure
Encapsulation stability & conversion efficiency modeling
Visible-wavelength high-contrast metasurface optics
High refractive index at visible wavelengths
Index contrast & mirror reflectivity benchmarks
Epitaxial dislocation filtering on silicon
Lattice-mismatch accommodation via IMF arrays
Threading dislocation density reduction in III-Sb stacks
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